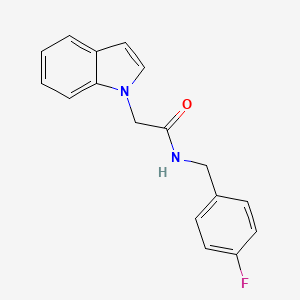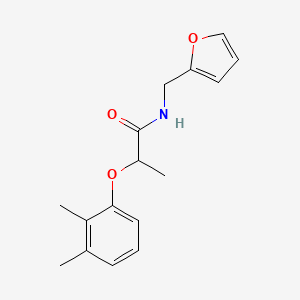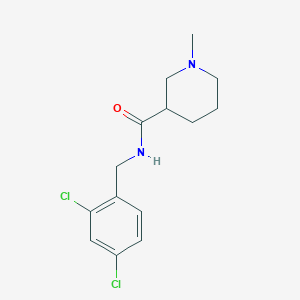
N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide involves modern physico-chemical methods such as GC-MS, 1H and 13C NMR, and IR spectroscopy. These techniques are crucial for identifying and characterizing synthetic cannabinoids, including the test substance . The synthesis process aims to provide detailed mass spectral data, contributing to the understanding of synthetic cannabinoids' chemical structure and properties (Mashchenko, Kataev, & Mendogralo, 2023).
Molecular Structure Analysis
The molecular structure of N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide has been analyzed using techniques like X-ray diffraction, revealing a complex geometry optimized through density functional theory. This analysis helps in understanding the spatial and electronic structure of the molecule, providing insights into its reactivity and interactions with biological targets (Ivashchenko et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide are influenced by its molecular structure. This compound undergoes various chemical reactions, including interactions with receptors and enzymes, that are crucial for its potential therapeutic effects. Studies on similar compounds show that the fluorobenzyl and indolyl moieties play significant roles in the compound's bioactivity, including antiallergic and analgesic properties (Menciu et al., 1999; Fouchard et al., 2001).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under various conditions are essential for the practical handling and formulation of N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide. These properties are determined through rigorous testing and analysis, providing valuable information for its storage, handling, and application in potential therapeutic contexts.
Chemical Properties Analysis
The chemical properties of N-(4-fluorobenzyl)-2-(1H-indol-1-yl)acetamide, including reactivity, stability, and interactions with biological molecules, are key to understanding its mechanism of action. This compound's ability to interact with various receptors and enzymes, potentially leading to therapeutic effects, is a primary focus of current research. The chemical structure, particularly the fluorobenzyl and indolyl groups, plays a crucial role in these interactions, influencing the compound's pharmacological profile.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-15-7-5-13(6-8-15)11-19-17(21)12-20-10-9-14-3-1-2-4-16(14)20/h1-10H,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKMQMKTLWKVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511549.png)
![4-methyl-6-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4511563.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4511570.png)


![N-[(2-methoxypyrimidin-5-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4511588.png)
![N-(4-fluorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4511593.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4511601.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4511626.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4511633.png)
![N-(1-methyl-3-phenylpropyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4511634.png)
